molecular formula C20H24N2 B1670660 Dimethindene CAS No. 5636-83-9

Dimethindene

Cat. No.: B1670660
CAS No.: 5636-83-9
M. Wt: 292.4 g/mol
InChI Key: MVMQESMQSYOVGV-UHFFFAOYSA-N
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Description

Dimetindene, also known by its brand name Fenistil, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent. Dimetindene is unique among first-generation H1 antagonists as it minimally crosses the blood-brain barrier, reducing the sedative effects typically associated with this class of drugs .

Biochemical Analysis

Biochemical Properties

Dimetindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine . The (S)- (+)-dimethindene is a potent M2-selective muscarinic receptor antagonist (with lower affinity for M1, M3, and M4 muscarinic receptors). The ®- (-)-enantiomer is the eutomer (responsible for bioactivity) for histamine H1 receptor binding .

Cellular Effects

Dimetindene exerts its effects on various types of cells by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine . This can lead to temporary relief of symptoms brought on by histamine, such as allergies and pruritus .

Molecular Mechanism

The molecular mechanism of Dimetindene involves its selective antagonism of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Dosage Effects in Animal Models

In animal models, the ED50 for protection against a standard lethal dose of histamine 3 h after S-(-)-dimethindene maleate application was 0.056 mg/kg b.w. p.o, and against fatal anaphylactic shock 0.273 mg/kg b.w. p.o. Values of 14.32 mg/kg b.w. p.o, and >31.6 mg/kg b.w. p.o, were determined for the R-(+)-enantiomer .

Subcellular Localization

It is known that Dimetindene is an atypical first-generation H1 antagonist as it only minimally passes across the blood–brain barrier .

Chemical Reactions Analysis

Dimetindene undergoes various chemical reactions, including:

Scientific Research Applications

Dimetindene has a wide range of scientific research applications:

Comparison with Similar Compounds

Dimetindene is often compared to other first-generation H1 antagonists, such as diphenhydramine and chlorpheniramine. Unlike these compounds, dimetindene minimally crosses the blood-brain barrier, resulting in fewer sedative effects . Similar compounds include:

Dimetindene’s unique ability to provide effective antihistamine action with minimal sedation makes it a valuable compound in the treatment of allergic conditions.

Properties

IUPAC Name

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMQESMQSYOVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3614-69-5 (maleate)
Record name Dimetindene [INN:BAN]
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DSSTOX Substance ID

DTXSID9022942
Record name Dimethindene
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Dimethindene
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Mechanism of Action

Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Dimetindene
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CAS No.

5636-83-9
Record name (±)-Dimethindene
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Record name Dimetindene [INN:BAN]
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Record name Dimetindene
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Record name Dimethindene
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Record name Dimetindene
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Record name DIMETHINDENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dimetindene?

A1: Dimetindene acts primarily as a histamine H1-receptor antagonist. [, , , , , , , ] This means it binds to these receptors and blocks histamine from binding, thus preventing the cascade of events that lead to allergic symptoms.

Q2: How does Dimetindene's antagonism of histamine H1-receptors translate to its therapeutic effects?

A2: By blocking histamine H1-receptors, Dimetindene effectively reduces symptoms like: - Nasal congestion, rhinorrhea (runny nose), sneezing, and itching associated with allergic rhinitis [, , , , , ]- Itching and inflammation associated with urticaria (hives) and various dermatoses. [, , , , ]- Itching associated with atopic dermatitis. [, , ]

Q3: Beyond H1-receptor antagonism, are there other mechanisms by which Dimetindene exerts its effects?

A3: Yes, research suggests Dimetindene might also possess local anesthetic properties. [] A study using laser algesimetry showed that Dimetindene significantly reduced pain perception in human volunteers, an effect attributed to its potential influence on peripheral nerve fibers.

Q4: Does Dimetindene affect endogenous cortisol production?

A4: A study investigated whether Dimetindene, when co-administered with betamethasone, interfered with betamethasone's known suppressive effect on cortisol. Results showed that Dimetindene did not influence betamethasone’s cortisol-suppressing activity. []

Q5: What is the molecular formula and weight of Dimetindene?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of Dimetindene, they consistently refer to "Dimetindene maleate." It's essential to differentiate between the free base (Dimetindene) and its salt form (Dimetindene maleate) as they have different properties. Resources like PubChem or DrugBank can provide the specific molecular formula and weight for both forms.

Q6: What is the pharmacokinetic profile of Dimetindene?

A7: A study in healthy volunteers revealed that Dimetindene, after intravenous or oral administration, is well absorbed and exhibits a relatively short half-life. [] Specific pharmacokinetic parameters like AUC, clearance, and volume of distribution were calculated.

Q7: How is Dimetindene metabolized?

A8: Research has shown that Dimetindene undergoes hepatic metabolism, primarily via hydroxylation on its indene moiety. [] This biotransformation was observed both in vitro, using liver microsomes, and in vivo, in humans. The primary metabolite was identified and differentiated from a chemically synthesized isomer, highlighting the importance of metabolic studies in drug development.

Q8: Are there enantioselective differences in the pharmacokinetics of Dimetindene?

A9: Yes, a study showed enantioselective differences in the pharmacokinetics of the two enantiomers of Dimetindene. [] Specifically, the S(+) enantiomer exhibited lower metabolism both in vitro and in vivo compared to its counterpart. This finding emphasizes the importance of considering enantioselectivity in drug development, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Q9: What models have been used to assess the efficacy of Dimetindene?

A10: Dimetindene's efficacy has been evaluated in various models, including:- Experimentally Induced Pruritus: Studies in human volunteers have shown that topical Dimetindene effectively increases the itch threshold to histamine, indicating its antipruritic effect. []- Weal and Flare Reactions: Dimetindene, applied topically, demonstrated a significant reduction in histamine-induced weal size, indicating its anti-inflammatory properties. []- Allergen Provocation Models: Controlled studies using the Vienna Challenge Chamber, which simulates exposure to specific allergens like grass pollen, have consistently shown that Dimetindene effectively reduces both nasal and ocular symptoms in individuals with allergic rhinitis. [, ]- Animal Models of Cholestasis: In rats with experimentally induced cholestasis, Dimetindene did not worsen liver or kidney function, suggesting its safety in patients with impaired liver function. []

Q10: What formulations of Dimetindene are available?

A12: The provided research mentions several Dimetindene formulations, including:- Oral solution []- Nasal spray [, , ]- Gel [, ]- Sustained-release pellets []

Q11: What is known about the stability of Dimetindene formulations?

A13: While specific stability data is not provided in the abstracts, one study aimed to develop a validated HPLC method for determining Dimetindene maleate content in pharmaceutical preparations. [] Such methods are crucial for stability testing of drug products to ensure they maintain their quality and efficacy over time.

Q12: Has Dimetindene been investigated for potential use in other areas, such as cancer treatment?

A14: While Dimetindene is primarily known for its antihistamine properties, one study explored its in vitro effects on canine neoplastic mast cells. [] The researchers found that Dimetindene, along with other H1-receptor antagonists, demonstrated some growth-inhibitory effects on these cells, suggesting a potential area for further investigation.

Q13: Are there analytical methods available for the detection and quantification of Dimetindene?

A15: Several analytical methods have been employed for Dimetindene analysis, including:- HPLC (High-Performance Liquid Chromatography): This technique has been used extensively for the separation and quantification of Dimetindene in various matrices, including pharmaceutical formulations and biological samples. [, , ]- GC-MS (Gas Chromatography-Mass Spectrometry): This method has been employed for the identification and structural elucidation of Dimetindene and its metabolites. []- Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been utilized for the quantification of Dimetindene in serum samples. []- Spectrophotometry: This method has been used for the quantification of Dimetindene in pharmaceutical preparations. []

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